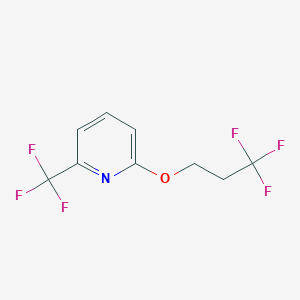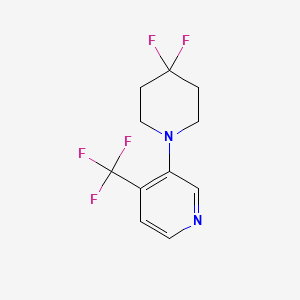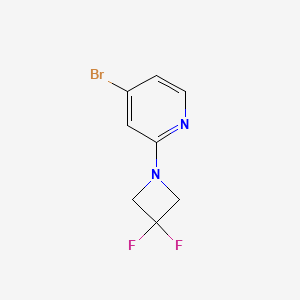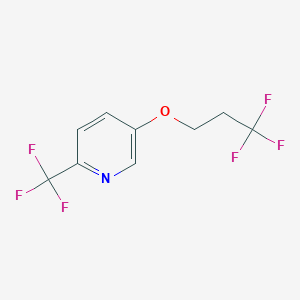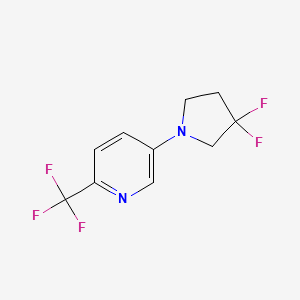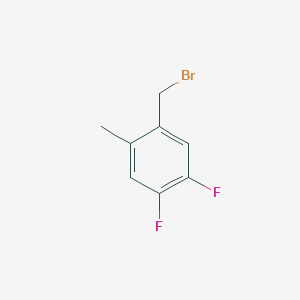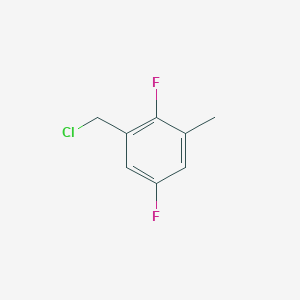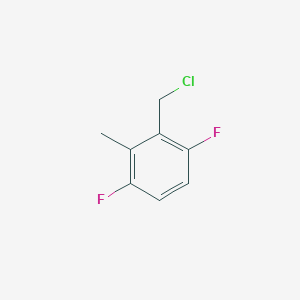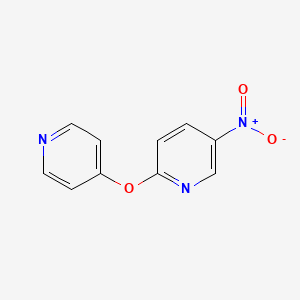
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine
Descripción general
Descripción
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound belongs to the class of pyridine derivatives and has a molecular formula of C11H11BrF2N2.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine is used in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. These derivatives have potential applications as chiral dopants for liquid crystals and demonstrate various biological activities, including anti-thrombolytic and biofilm inhibition activities. For instance, a specific compound in this series showed significant lysis value against clot formation in human blood (Ahmad et al., 2017).
Spectroscopic and Optical Applications
- The compound and its derivatives are studied for their spectroscopic and optical properties. For example, 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized using various spectroscopic techniques, and its non-linear optical properties have been explored (Vural & Kara, 2017).
Biological and Antimicrobial Activities
- Some derivatives of this compound have been evaluated for antimicrobial activity. For instance, novel 4-pyrrolidin-3-cyanopyridine derivatives showed varying degrees of activity against aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Photophysical Applications
- The photophysical properties of compounds related to 3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine are studied for potential applications in photodynamic therapy and photocatalysis. For example, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, which includes related pyridine compounds, shows promise as a photosensitizer in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Molecular and Crystal Structure Studies
- The molecular and crystal structures of derivatives of this compound are analyzed to understand their properties better. For example, the study of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, which are structurally related, provides insights into their molecular structures and potential applications (Riedmiller, Jockisch, & Schmidbaur, 1999).
Propiedades
IUPAC Name |
3-bromo-5-(4,4-difluoropiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-8-5-9(7-14-6-8)15-3-1-10(12,13)2-4-15/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIROBWHDSVMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4,4-difluoropiperidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




